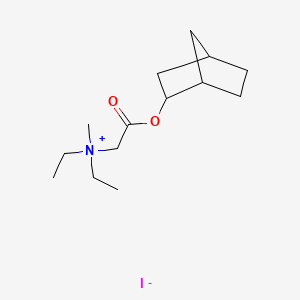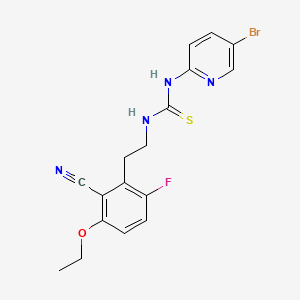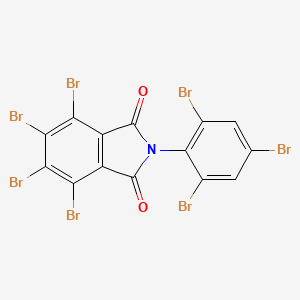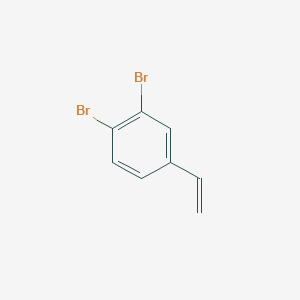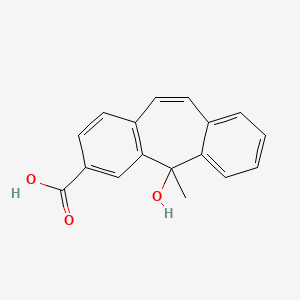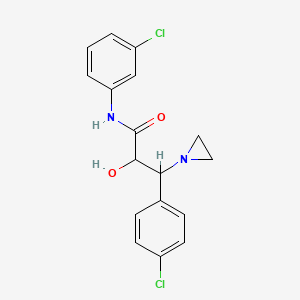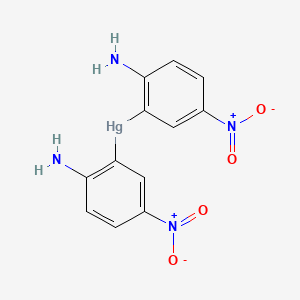
Octanoic acid, monoester with 1,2,3-propanetriol, sulfoacetate, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanoic acid, monoester with 1,2,3-propanetriol, sulfoacetate, sodium salt is a compound that belongs to the class of fatty acid esters. It is commonly known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is derived from octanoic acid and glycerol, with the addition of a sulfoacetate group and sodium salt, enhancing its solubility and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, monoester with 1,2,3-propanetriol, sulfoacetate, sodium salt typically involves the esterification of octanoic acid with glycerol (1,2,3-propanetriol). This reaction is catalyzed by an acid or base catalyst under controlled temperature and pressure conditions. The sulfoacetate group is then introduced through a sulfonation reaction, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the esterification and sulfonation reactions are optimized for high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. The final product is then purified through distillation or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Octanoic acid, monoester with 1,2,3-propanetriol, sulfoacetate, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester group back to alcohols.
Substitution: The sulfoacetate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters and sulfonates.
Wissenschaftliche Forschungsanwendungen
Octanoic acid, monoester with 1,2,3-propanetriol, sulfoacetate, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.
Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.
Wirkmechanismus
The mechanism of action of octanoic acid, monoester with 1,2,3-propanetriol, sulfoacetate, sodium salt involves its surfactant properties. The compound reduces surface tension, allowing it to interact with cell membranes and enhance the permeability of various substances. The sulfoacetate group provides additional ionic interactions, which can disrupt microbial cell walls, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glyceryl monooctanoate: Similar structure but lacks the sulfoacetate group.
Glyceryl monocaprylate: Another fatty acid ester with similar surfactant properties.
Glyceryl monodecanoate: Contains a longer fatty acid chain, resulting in different solubility and surfactant characteristics.
Uniqueness
Octanoic acid, monoester with 1,2,3-propanetriol, sulfoacetate, sodium salt is unique due to the presence of the sulfoacetate group, which enhances its solubility and ionic interactions. This makes it particularly effective as a surfactant and antimicrobial agent compared to its counterparts.
Eigenschaften
CAS-Nummer |
67922-61-6 |
|---|---|
Molekularformel |
C13H25NaO9S |
Molekulargewicht |
380.39 g/mol |
IUPAC-Name |
sodium;2-(2,3-dihydroxypropoxy)-2-oxoethanesulfonate;octanoic acid |
InChI |
InChI=1S/C8H16O2.C5H10O7S.Na/c1-2-3-4-5-6-7-8(9)10;6-1-4(7)2-12-5(8)3-13(9,10)11;/h2-7H2,1H3,(H,9,10);4,6-7H,1-3H2,(H,9,10,11);/q;;+1/p-1 |
InChI-Schlüssel |
MWGQZTCESDKSRN-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC(=O)O.C(C(COC(=O)CS(=O)(=O)[O-])O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(benzylamino)-N-[2-[3-[2-[[2-(benzylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12731461.png)
